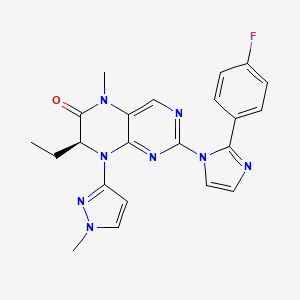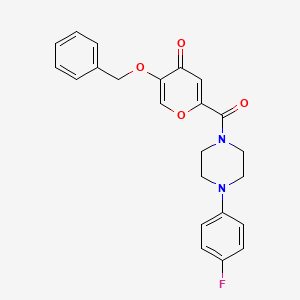
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one" is a chemical entity that appears to be related to a class of compounds that involve piperazine rings and aromatic systems. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share some structural features, such as the presence of a piperazine ring and aromatic substituents. For instance, the first paper describes the synthesis of a piperazine derivative with a benzyl group, which is a common structural motif in medicinal chemistry due to its pharmacological properties . The second paper discusses compounds with a benzoxazolinone ring system and a fluorophenylpiperazine moiety, which suggests relevance to the target compound in terms of the piperazine and fluorophenyl components .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, oxidation, reductive amination, chlorination, and cyclization . These methods are typical in the synthesis of complex organic molecules, particularly those containing heterocyclic rings like piperazines. The synthesis route for the target compound would likely involve similar strategies, with the key steps tailored to introduce the specific functional groups present in the compound, such as the benzyloxy moiety and the pyranone ring.
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound has been characterized using techniques like 1H NMR and MS analyses . These methods are crucial for confirming the structure of synthesized compounds. The target compound would also be expected to have a planar aromatic system, as seen in the benzoxazolinone ring systems of the related compounds . The piperazine ring is likely to adopt a chair conformation, providing a three-dimensional aspect to the molecule's overall structure.
Chemical Reactions Analysis
The chemical reactions involving compounds with piperazine rings and aromatic systems can be quite diverse. The related compounds exhibit intermolecular C-H...O contacts, which are indicative of potential hydrogen bonding interactions . These interactions could influence the reactivity and binding properties of the target compound, especially in a biological context. The segregated interactions between different parts of the molecule, such as the benzoxazolinone and fluorophenylpiperazine portions, suggest that the compound may have distinct reactive sites that could be exploited in further chemical transformations or in interactions with biological targets.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly provided, we can infer from related compounds that it would exhibit characteristics typical of aromatic heterocyclic compounds. This includes a certain degree of planarity, potential for intermolecular interactions, and the presence of multiple functional groups that can affect solubility, melting point, and other physicochemical parameters. The fluorine atom in the fluorophenyl group could influence the compound's lipophilicity and electronic properties, which are important factors in drug design and the study of chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in synthetic chemistry has focused on developing novel compounds with potential therapeutic applications. For example, the study on the thermal eliminations from 3,6-di-hydropyrazines explores the synthesis of pyrazine derivatives, highlighting the importance of these compounds in chemical synthesis and potential applications in drug development (Blake, Porter, & Sammes, 1972). Similarly, novel synthesis pathways for benzamide-based 5-aminopyrazoles and their heterocyclic derivatives have been explored for their remarkable anti-avian influenza virus activity, indicating the potential of these compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Pharmacological Applications
Several studies have synthesized and evaluated compounds for their antimicrobial and antibacterial activities, showcasing the potential of these chemical structures in developing new therapeutic agents. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and showed potent antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020). Another study focused on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating the versatility of these compounds in developing substances with potential antibacterial properties (Eleev, Kutkin, & Zhidkov, 2015).
Analytical and Material Science Applications
Compounds with similar structures have been used in the development of fluorescent logic gates, indicating applications beyond pharmacology. Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates have been designed, suggesting potential uses in sensing and molecular electronics (Gauci & Magri, 2022).
Safety And Hazards
As with any chemical compound, handling “5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .
Zukünftige Richtungen
The study of “5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one” and similar compounds could potentially lead to the discovery of new chemical reactions, synthetic methods, or biological activities. Future research could also focus on determining the physical and chemical properties of this compound, as well as its safety and environmental impact .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-18-6-8-19(9-7-18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZGWPRIBHQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

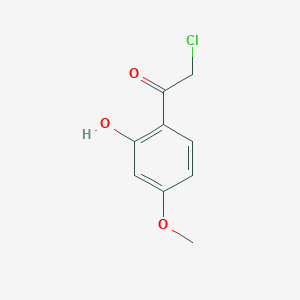
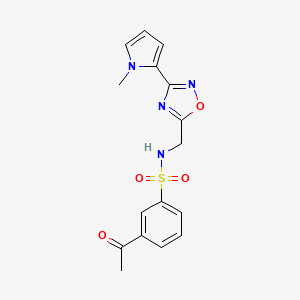
![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)
![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)
![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2541824.png)
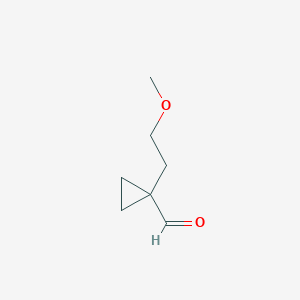
![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)
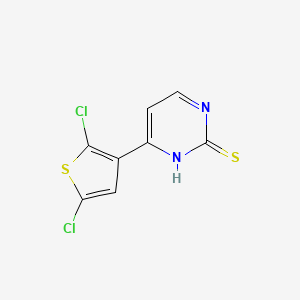
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)
